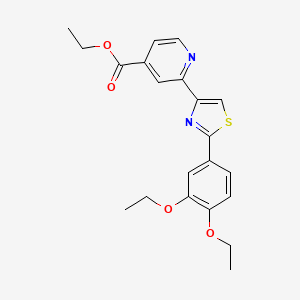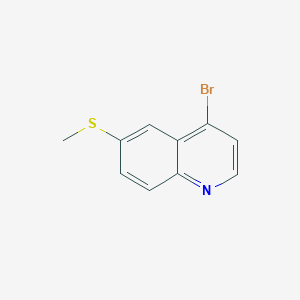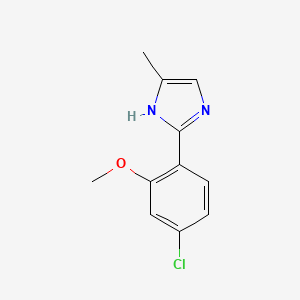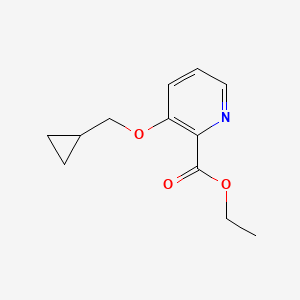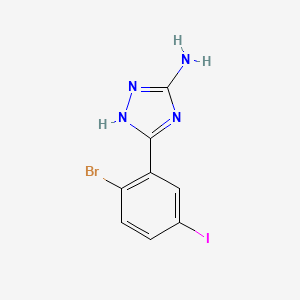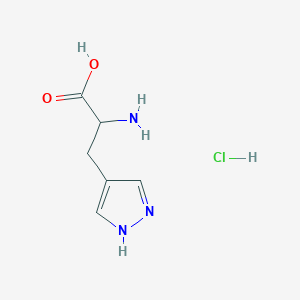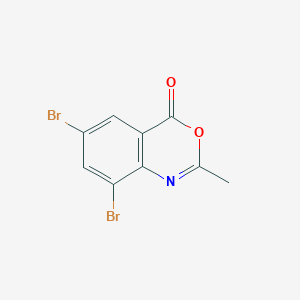![molecular formula C17H22N2O3 B13669218 tert-Butyl 5-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13669218.png)
tert-Butyl 5-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 5-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is a spirocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structure and potential applications. Spirocyclic compounds are characterized by a bicyclic system where two rings are connected through a single atom, creating a three-dimensional structure that can interact with various biological targets.
準備方法
The synthesis of tert-Butyl 5-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. One efficient synthetic route involves the use of dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, followed by demethylation . The key steps in this synthesis include:
Formation of the substituted oxindole: Ethyl 4-aminobenzoate is treated with tert-butyl hypochlorite, ethyl (methylthio) acetate, and triethylamine, followed by dilute hydrochloric acid to yield substituted 3-methylthiooxindole.
Reductive desulfurization: The substituted 3-methylthiooxindole is subjected to reductive desulfurization using Raney nickel to obtain the target oxindole.
Dianion alkylation and cyclization: The oxindole is then subjected to dianion alkylation and cyclization to form the spirocyclic core.
Demethylation: The final step involves demethylation to yield tert-Butyl 5-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate.
化学反応の分析
tert-Butyl 5-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the spirocyclic core.
Cyclization: The compound can participate in cyclization reactions to form more complex spirocyclic structures.
Common reagents and conditions used in these reactions include acidic or basic conditions, various solvents like dichloromethane or ethanol, and catalysts such as palladium or nickel. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
tert-Butyl 5-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex spirocyclic molecules, which are valuable in drug discovery and development.
Biology: Due to its unique structure, the compound can interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, including as an anti-cancer agent, antimicrobial agent, and in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials with specific properties, such as increased stability or enhanced reactivity.
作用機序
The mechanism of action of tert-Butyl 5-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into the active sites of enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
tert-Butyl 5-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate can be compared with other similar spirocyclic compounds, such as:
Spiro[indoline-3,4’-piperidine]-5-carboxylic acid: This compound has a similar spirocyclic core but differs in the functional groups attached to the rings.
Spiro[indoline-3,4’-pyran]-5-carboxylate: This compound contains a pyran ring instead of a pyrrolidine ring, resulting in different chemical and biological properties.
Spiro[indoline-3,2’-quinazoline]-2,4’-dione: This compound has a quinazoline ring fused to the spirocyclic core, which can affect its reactivity and interactions with biological targets.
The uniqueness of tert-Butyl 5-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate lies in its specific combination of functional groups and the resulting three-dimensional structure, which can lead to distinct chemical reactivity and biological activity.
特性
分子式 |
C17H22N2O3 |
|---|---|
分子量 |
302.37 g/mol |
IUPAC名 |
tert-butyl 5-methyl-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C17H22N2O3/c1-11-5-6-13-12(9-11)17(14(20)18-13)7-8-19(10-17)15(21)22-16(2,3)4/h5-6,9H,7-8,10H2,1-4H3,(H,18,20) |
InChIキー |
APYOIITVTMBMET-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)NC(=O)C23CCN(C3)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


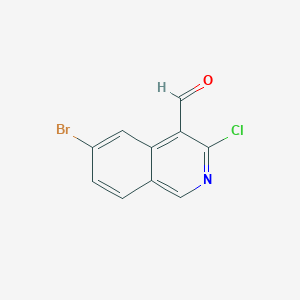
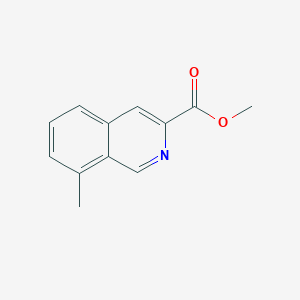
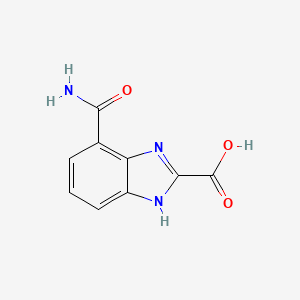

![1-[(5-Methylfuran-2-yl)methyl]azetidine](/img/structure/B13669152.png)
![1-(2-Methoxybenzo[d]thiazol-5-yl)ethanone](/img/structure/B13669167.png)
![3-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13669171.png)
